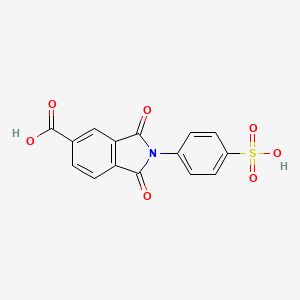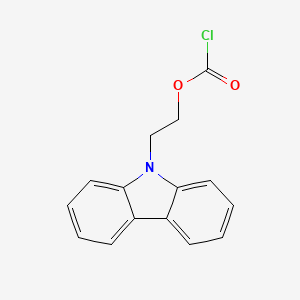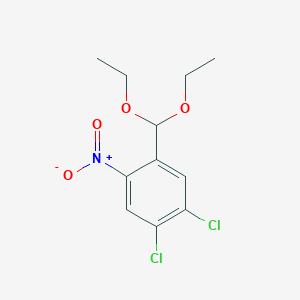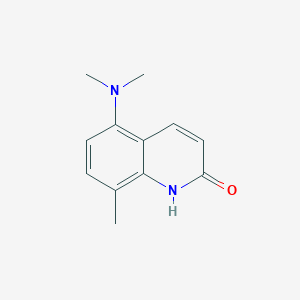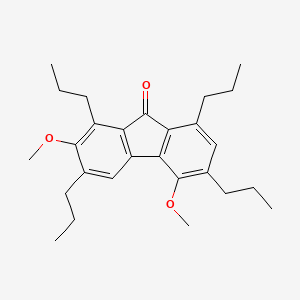
Agn-PC-0nener
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Agn-PC-0nener” is a hypothetical chemical compound that has garnered interest due to its unique properties and potential applications in various scientific fields. This compound is characterized by its complex molecular structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Agn-PC-0nener” involves multiple steps, starting with the preparation of its precursor molecules. The initial step typically involves the reaction of silver nitrate with a suitable organic ligand under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at a temperature range of 50-70°C. The resulting intermediate is then subjected to further reactions, including reduction and cyclization, to form the final compound.
Industrial Production Methods
On an industrial scale, the production of “this compound” involves the use of large-scale reactors and continuous flow processes. The key steps include the precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
“Agn-PC-0nener” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
The common reagents used in the reactions of “this compound” include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkyl halides
Major Products Formed
The major products formed from the reactions of “this compound” depend on the type of reaction and the conditions used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups.
Scientific Research Applications
“Agn-PC-0nener” has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various organic synthesis reactions, facilitating the formation of complex molecules.
Biology: In biological research, “this compound” is used as a probe to study cellular processes and interactions due to its unique fluorescence properties.
Industry: In industrial applications, “this compound” is used in the production of advanced materials, such as conductive polymers and nanocomposites.
Mechanism of Action
The mechanism of action of “Agn-PC-0nener” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The precise mechanism of action depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to “Agn-PC-0nener” include:
Silver nanoparticles: Known for their antimicrobial properties and applications in nanomedicine.
Silver nanowires: Used in flexible electronics and optoelectronic devices.
Silver complexes: Employed as catalysts in various chemical reactions.
Uniqueness
What sets “this compound” apart from these similar compounds is its unique molecular structure, which allows it to participate in a broader range of chemical reactions and exhibit diverse functionalities
Properties
CAS No. |
234765-08-3 |
|---|---|
Molecular Formula |
C27H36O3 |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
2,5-dimethoxy-1,3,6,8-tetrapropylfluoren-9-one |
InChI |
InChI=1S/C27H36O3/c1-7-11-17-15-18(12-8-2)27(30-6)24-21-16-19(13-9-3)26(29-5)20(14-10-4)23(21)25(28)22(17)24/h15-16H,7-14H2,1-6H3 |
InChI Key |
YGYRFKFDKDMJEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C2=C1C(=O)C3=C2C=C(C(=C3CCC)OC)CCC)OC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14258194.png)
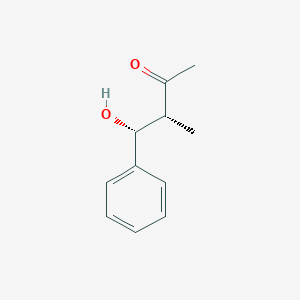
![N,N'-[1,4-Phenylenebis(carbonyl-4,1-phenylene)]diacetamide](/img/structure/B14258199.png)

![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide](/img/structure/B14258204.png)
![[1,4-Phenylenebis(4-ethyl-1,3-oxazolidine-2,4-diyl)]dimethanol](/img/structure/B14258217.png)
